molecular formula C13H19NO3 B012435 [2-(2-Morpholinoethoxy)phenyl]methanol CAS No. 106276-04-4

[2-(2-Morpholinoethoxy)phenyl]methanol

Cat. No. B012435
M. Wt: 237.29 g/mol
InChI Key: MJDMCSJTOOAYPS-UHFFFAOYSA-N
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Patent
US06599902B2

Procedure details

A mixture of 2-hydroxybenzyl alcohol (1.295 g, 10.4 mmol) and 4-(2-chloroethyl)morpholine hydrochloride (1.94 g, 10.4 mmol) in 2N NaOH (10.5 mL) was stirred at rt for 14 hours. The precipitate was collected by vacuum filtration, washed with 1N NaOH, redissolved in DCM and washed with 1N NaOH. The aqueous layer was extracted with more DCM (2×). The combined DCM was dried and concentrated to give [2-(2-morpholin-4-yl-ethoxy)-phenyl]-methanol which was used without further purification.
Quantity
1.295 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].Cl.Cl[CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>[OH-].[Na+]>[N:14]1([CH2:13][CH2:12][O:1][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.295 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Name
Quantity
1.94 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
10.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 1N NaOH
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
WASH
Type
WASH
Details
washed with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(CCOCC1)CCOC1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.